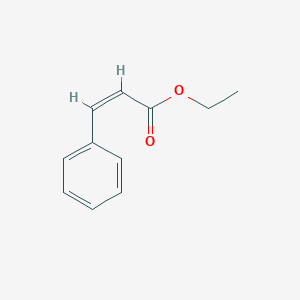

(Z)-Ethyl cinnamate

Overview

Description

(Z)-Ethyl cinnamate (ethyl (2Z)-3-phenylacrylate) is a stereoisomer of ethyl cinnamate, characterized by a cis-configuration at the double bond. It is naturally occurring in plants such as Kaempferia galanga (kencur), Artemisia judaica, and olives . In kencur rhizomes, it constitutes 1.47%–10.01% of volatile compounds, ranking third in abundance after ethyl p-methoxycinnamate (EPMC) and pentadecane . Its molecular formula is C₁₁H₁₂O₂ (molecular weight: 176.215), with distinct odor characteristics (floral/fruity) contributing to aroma profiles in foods and beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: (Z)-Ethyl cinnamate can be synthesized through the esterification of cinnamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.

Visible-Light-Driven Isomerization: Another method involves the isomerization of (E)-ethyl cinnamate to this compound using visible light in the presence of a photoredox catalyst like iridium complex.

Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (Z)-Ethyl cinnamate can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can lead to the formation of ethyl 3-phenylpropanoate.

Substitution: It can undergo substitution reactions, particularly at the phenyl ring, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Products like cinnamic acid derivatives.

Reduction: Ethyl 3-phenylpropanoate.

Substitution: Various substituted cinnamate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-Osteoporotic Properties

Recent studies have highlighted the potential of (Z)-ethyl cinnamate as an antioxidant, which may be beneficial in managing conditions like osteoporosis. A preliminary in silico study demonstrated that this compound can interact with key proteins involved in oxidative stress, such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). The binding energies observed were -0.75 kcal/mol for SOD and -1.61 kcal/mol for GPx, suggesting a significant interaction that could lead to enhanced antioxidant activity .

Fluorescent Properties for Imaging Applications

This compound has also been explored for its photoluminescent properties, making it suitable for fluorescence imaging. A study conducted using microwave irradiation synthesis revealed that several derivatives of ethyl cinnamate exhibit fluorescence, with some compounds showing blue emissions suitable for cellular bioimaging applications. The cytotoxicity assays indicated that these compounds were non-toxic at concentrations up to 20 μg/mL, allowing for potential use in biological imaging without adverse effects on cell viability .

Agricultural Applications

Acaricidal Activity

Research has indicated that derivatives of ethyl cinnamate possess acaricidal properties, making them promising candidates for developing new agricultural pesticides. These compounds have shown effectiveness against various pests, which is crucial in managing agricultural threats while potentially reducing reliance on synthetic chemicals .

Tissue-Clearing Techniques

Imaging of Biological Samples

This compound is utilized in advanced tissue-clearing methods that preserve fluorescence and antigenicity during imaging. This application is particularly relevant in histological studies where maintaining the integrity of biological samples is essential for accurate analysis. Studies have shown that ethyl cinnamate-based clearing methods are compatible with immunofluorescent labeling, enhancing the visualization of complex biological structures .

Thermodynamic Properties

Calorimetric Studies

Understanding the thermodynamic properties of this compound is vital for its application in various fields. Calorimetric studies have provided insights into its enthalpy of formation and combustion, which are critical for predicting its behavior under different conditions. For instance, the standard molar enthalpy of combustion was determined to be -33110.5 J/g, providing a baseline for evaluating its energy profile in chemical reactions .

Table 1: Binding Energies of this compound with Key Proteins

| Protein | Binding Energy (kcal/mol) |

|---|---|

| SOD | -0.75 |

| GPx | -1.61 |

Table 2: Photoluminescent Properties of Ethyl Cinnamate Derivatives

| Compound | Emission Range (nm) | Quantum Yield (%) | Cytotoxicity (20 μg/mL) |

|---|---|---|---|

| 3a | 369-442 | 17.8 | Non-toxic |

| 3b | 504 | Not specified | Non-toxic |

Mechanism of Action

The mechanism of action of (Z)-ethyl cinnamate and its derivatives often involves interaction with biological membranes and enzymes. For instance, some derivatives interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to antifungal effects . In the case of monoamine oxidase inhibition, the compound binds to the enzyme’s active site, preventing the breakdown of neurotransmitters .

Comparison with Similar Compounds

Structural Isomers: (Z)- vs. (E)-Ethyl Cinnamate

- Thermodynamic Stability : The (E)-isomer (trans-configuration) is more thermodynamically stable due to reduced steric hindrance. For unsubstituted ethyl cinnamate, the E/Z isomer ratio is 9.3:1, favoring the E-isomer .

- Photochemical Reactivity: Under UV irradiation, (E)-ethyl cinnamate undergoes isomerization to the Z-isomer, which is less stable and prone to back-reaction or dimerization. Substituents (e.g., methyl groups) on the benzene ring stabilize the Z-isomer by increasing steric constraints and triplet energy, as seen in derivatives like ethyl-3-(pyridine-3-yl)prop-2-enoate .

- Biological Activity : Both isomers act as PPARγ agonists, but (Z)-ethyl cinnamate has a binding affinity closer to cinnamic acid than to cinnamaldehyde, suggesting differences in pharmacological effects .

Substituted Derivatives

Biological Activity

(Z)-Ethyl cinnamate is a chemical compound known for its diverse biological activities, including antimicrobial, antifungal, and potential therapeutic effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- CAS Registry Number : 4610-69-9

- IUPAC Name : Ethyl (Z)-3-phenylprop-2-enoate

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have evaluated its effectiveness against various microbial strains, revealing promising results.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 537.81 µM |

| Pseudomonas aeruginosa | 1075.63 µM |

| Candida albicans | 0.5 mM |

| Escherichia coli | 0.5 mM |

In a study by Khosravi et al. (2023), this compound was tested against several strains, showing inhibition at concentrations comparable to or better than standard antibiotics . The compound's structure-activity relationship indicates that modifications in the alkyl group can enhance its bioactivity .

Antifungal Activity

The antifungal properties of this compound have also been documented. It has shown effectiveness against plant pathogenic fungi.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Average EC50 Value (µg/mL) |

|---|---|

| Fusarium graminearum | 17.4 |

| Valsa mali | 18.5 |

Research indicates that this compound and its derivatives can inhibit mycelial growth significantly, making them potential candidates for developing new antifungal agents . The structure-activity relationship suggests that the presence of specific substituents on the phenyl ring enhances antifungal efficacy .

Toxicological Effects

While this compound has beneficial biological activities, it also exhibits toxic effects on aquatic organisms. A study involving Chlorella vulgaris demonstrated that exposure to ethyl cinnamate led to significant inhibition of photosynthesis and cellular physiology.

Table 3: Toxic Effects on Chlorella vulgaris

| Concentration (mg/L) | Effect on Photosynthesis | EC50 Value (mg/L) |

|---|---|---|

| 1 | Minor effect | 2.07 |

| 2 | Significant inhibition | 1.89 |

| 4 | Complete inhibition | N/A |

The study found that at higher concentrations, ethyl cinnamate caused a complete halt in photosynthetic activity, indicating its potential environmental impact .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits vital metabolic processes.

- Antifungal Mechanism : The compound interferes with fungal cell wall synthesis and function.

- Toxicological Mechanism : Ethyl cinnamate affects chlorophyll fluorescence and esterase activity in algae, indicating disruption in cellular integrity and function .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (Z)-ethyl cinnamate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of cinnamic acid with ethanol. Enzymatic catalysis using Lipozyme TLIM in solvent-free systems achieves higher yields (86%) compared to Novozym 435 (2%), highlighting the importance of enzyme selection and solvent systems . Alternative methods include the Wittig reaction, which forms the (Z)-isomer through stereoselective alkene synthesis, requiring precise control of reagents like (carbethoxymethylene)triphenylphosphorane and benzaldehyde . Yield discrepancies across studies (e.g., 2% vs. 86%) suggest further optimization of temperature (e.g., 40°C), agitation (170 rpm), and catalyst loading is critical .

Q. How can researchers verify the purity and stereochemical configuration of this compound?

Purity analysis involves:

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (C=C) confirm functional groups. Deviations from reference spectra indicate impurities .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Retention times and fragmentation patterns distinguish (Z)- and (E)-isomers. For example, this compound shows distinct molecular ion peaks at m/z 176 .

- Nuclear Magnetic Resonance (NMR) : Characteristic ¹H-NMR signals (e.g., δ 6.3–6.5 ppm for cis-alkene protons) resolve stereoisomers .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices like plant extracts?

Gas chromatography with ion-trap mass spectrometry (GC-ITMS) enables trace-level detection in plant oils, with detection limits <1 μg/mL. Hydrodistillation followed by GC-MS identifies this compound in Kaempferia galanga rhizomes, where it constitutes ~6.4% of the essential oil . Solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity for volatile compounds in environmental samples .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as viral oncoproteins or ion channels?

Molecular docking studies reveal that this compound binds to the E6 protein of human papillomavirus (HPV), disrupting its interaction with host p53 and E6-AP. This inhibits p53 degradation, potentially restoring apoptosis in cervical cancer cells . In vascular studies, this compound inhibits high K⁺-induced contractions in smooth muscle (IC₅₀ = 0.30 mM) by blocking voltage-gated Ca²⁺ channels, suggesting vasorelaxant applications .

Q. What mechanisms underlie the phytotoxic and antifungal effects of this compound?

Exposure to 2–4 mg/L this compound reduces Chlorella vulgaris biomass by impairing photosynthesis: Fv/Fm (photosynthetic efficiency) drops to zero, and reactive oxygen species (ROS) overproduction induces lipid peroxidation, damaging chloroplast membranes . In nematodes, LC₅₀ values of 91.78 μg/mL correlate with disrupted mitochondrial function, making it a candidate natural nematicide .

Q. How do stereochemical differences between (Z)- and (E)-ethyl cinnamate influence their biological activity?

The (Z)-isomer exhibits stronger nematicidal activity against Heterodera avenae than the (E)-form, likely due to enhanced membrane permeability from its bent geometry . In Artemisia species, this compound constitutes 6.4% of leaf volatiles versus 0.5% in soil, suggesting isomer-specific roles in allelopathy and ecological interactions .

Q. What experimental strategies resolve contradictions in synthesis yields reported across studies?

Discrepancies in enzymatic esterification yields (e.g., 2% vs. 86%) arise from substrate ratios, solvent polarity, and enzyme stability. Systematic optimization via response surface methodology (RSM) can identify critical parameters (e.g., molar ratio of ethanol to cinnamic acid, water activity) to improve reproducibility .

Q. Methodological Considerations

Q. How should researchers design experiments to isolate this compound from natural sources?

- Extraction : Use hydrodistillation or supercritical CO₂ extraction to obtain essential oils .

- Separation : Employ silica gel chromatography with hexane:ethyl acetate gradients to fractionate isomers.

- Validation : Cross-reference GC-MS retention times with NIST library data and synthesize authentic standards for confirmation .

Q. What are common pitfalls in purity assessment, and how can they be mitigated?

Properties

IUPAC Name |

ethyl (Z)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4192-77-2 | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

12 °C | |

| Record name | Ethyl cinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.